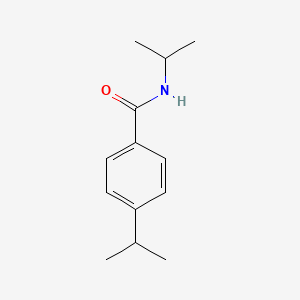![molecular formula C18H20BrClO4 B4943758 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is a synthetic compound that belongs to the class of aryl ethers. It is commonly used in scientific research for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the target cells, leading to changes in cellular signaling pathways and gene expression. This mechanism of action makes 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene a potential tool for studying cellular signaling and gene regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene are not well characterized. However, it has been shown to have a low toxicity profile and does not exhibit any significant cytotoxicity or genotoxicity. This makes it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is its high purity and high yield synthesis method. This ensures that the compound is of high quality and suitable for use in various scientific research applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene in scientific research. One potential application is in the development of new fluorescent probes for the detection of biomolecules. Additionally, this compound could be used as a tool for studying cellular signaling and gene regulation in various biological systems. Finally, the synthesis method of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene could be optimized to improve its solubility and make it more suitable for use in a wider range of experiments.
Conclusion:
In conclusion, 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene is a synthetic compound that has been extensively used in scientific research. Its unique properties make it a potential tool for studying cellular signaling and gene regulation. The high purity and high yield synthesis method of this compound make it suitable for use in various scientific research applications. However, its limited solubility in aqueous solutions is a limitation that needs to be addressed in future research.
Synthesis Methods
The synthesis of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene involves the reaction of 2-bromo-4-chlorophenol with 2-(3-ethoxyphenoxy)ethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-dibromoethane to form the final product. This reaction sequence yields high purity and high yield of 2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene.
Scientific Research Applications
2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene has been extensively used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis and material science. Additionally, this compound has been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
properties
IUPAC Name |
2-bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO4/c1-2-22-15-4-3-5-16(13-15)23-10-8-21-9-11-24-18-7-6-14(20)12-17(18)19/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUSFZYUUZJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)

![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)
![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)
![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)


![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)